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molecular formula C5H4F8O B1584022 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol CAS No. 355-80-6

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Cat. No. B1584022
M. Wt: 232.07 g/mol
InChI Key: JUGSKHLZINSXPQ-UHFFFAOYSA-N
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Patent
US05274189

Procedure details

The same catalyst was used from Example 4 above. The reactor was cooled to 277° C. The alcohol (CF3CF2CH2OH) flow of 0.49 mL/hr (2.0 sccm, 3.3×10-8 m3 /s), the COCl2 flow of 3.0 sccm (5.0×10-8 m3 /s), the HF flow of 7.0 sccm (1.2×10-7 m3 /s), and an N2 flow of 2 sccm (3.3×10-8 m3 /s) were begun. The gaseous effluent was analyzed by GCMS and found to be 89.3-90.5% CF3CF2CH2F over a 2 hour period with no evidence for catalyst deactivation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
COCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C([C:7]([C:10]([CH2:13][OH:14])([F:12])[F:11])([F:9])[F:8])(F)F)(F)F.N#N.C(C(CF)(F)F)(F)(F)[F:18]>>[C:7]([C:10]([CH2:13][OH:14])([F:12])[F:11])([F:18])([F:9])[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)C(F)(F)C(F)(F)C(F)(F)CO
Step Two
Name
COCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)CF

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
277 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a 2 hour
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(F)(F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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